2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a tert-butyl group, an ethylthio group, an iodine atom, and a trifluoromethyl group attached to the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrazolo[1,5-a]pyrimidine core and introduce the functional groups through a series of substitution and addition reactions. For example, the tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions . The ethylthio group can be added through nucleophilic substitution reactions using ethylthiol . The iodine atom can be introduced through iodination reactions using iodine or iodine-containing reagents . The trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Deiodinated products.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butyl)-7-(methylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Tert-butyl)-7-(ethylthio)-3-bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar structure but with a bromine atom instead of an iodine atom.
2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance its lipophilicity and metabolic stability, while the iodine atom can serve as a versatile handle for further functionalization.
Properties
IUPAC Name |
2-tert-butyl-7-ethylsulfanyl-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3IN3S/c1-5-21-8-6-7(13(14,15)16)18-11-9(17)10(12(2,3)4)19-20(8)11/h6H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSPBAZHICARMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=NC2=C(C(=NN12)C(C)(C)C)I)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3IN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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